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Introduction
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)

penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha

(PI3Kα). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various

solid tumors, promoting cell growth, survival, and resistance to therapies. Tersolisib
specifically targets prevalent PI3Kα helical and kinase domain mutations, such as H1047R,

with the aim of providing a more favorable therapeutic window by sparing wild-type PI3Kα and

thus avoiding common toxicities like hyperglycemia.[1] Preclinical and early clinical data

suggest that Tersolisib, both as a monotherapy and in combination, holds promise for the

treatment of cancers harboring PIK3CA mutations.

These application notes provide a summary of key preclinical data for Tersolisib in

combination with other targeted therapies and detailed protocols for relevant in vitro and in vivo

experiments.

Data Presentation: Preclinical Efficacy of Tersolisib
Combinations
Preclinical studies have demonstrated the synergistic anti-tumor activity of Tersolisib when

combined with standard-of-care agents in breast cancer models. The following tables

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10862097?utm_src=pdf-interest
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article/doi/10.1158/2159-8290.CD-23-0396/729477/p/STX-478-a-Mutant-Selective-Allosteric-PI3K
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarize the in vivo efficacy of Tersolisib in combination with the selective estrogen receptor

degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib in various patient-derived

xenograft (PDX) and cell line-derived xenograft (CDX) models of ER+, PIK3CA-mutant breast

cancer.

Table 1: In Vivo Efficacy of Tersolisib in Combination with Fulvestrant in an ER+ (PIK3CA

H1047R) Breast Cancer Xenograft Model (T47D)

Treatment Group Dosing Schedule
Mean Tumor Volume
Change from Baseline
(Day 20)

Vehicle - Growth

Tersolisib (STX-478) 100 mg/kg, p.o., q.d. Regression

Fulvestrant 5 mg/mouse, s.c., q.w. Stasis/Slight Regression

Tersolisib + Fulvestrant
100 mg/kg, p.o., q.d. + 5

mg/mouse, s.c., q.w.

Deep and Sustained

Regression

Table 2: In Vivo Efficacy of Tersolisib Triple Combination in an ER+ (PIK3CA H1047R) Breast

Cancer PDX Model (ST-928)

Treatment Group Dosing Schedule
Mean Tumor Volume
Change from Baseline

Vehicle - Growth

Fulvestrant + Palbociclib
5 mg/mouse, s.c., q.w. + 100

mg/kg, p.o., q.d.
Stasis/Slight Regression

Tersolisib + Fulvestrant +

Palbociclib

30 mg/kg, p.o., q.d. + 5

mg/mouse, s.c., q.w. + 100

mg/kg, p.o., q.d.

Deep and Sustained

Regression

Table 3: In Vivo Efficacy of Tersolisib Triple Combination in an ER+ (PIK3CA E545K) Breast

Cancer PDX Model (ST1056)
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Treatment Group Dosing Schedule Outcome

Vehicle - Progressive Disease

Fulvestrant + Palbociclib
5 mg/mouse, s.c., q.w. + 100

mg/kg, p.o., q.d.
Tumor Growth Delay

Tersolisib + Fulvestrant +

Palbociclib

30 mg/kg, p.o., q.d. + 5

mg/mouse, s.c., q.w. + 100

mg/kg, p.o., q.d.

Durable Tumor Regression

Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway and Points of
Intervention
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Caption: PI3K/Akt/mTOR pathway showing Tersolisib's inhibition of mutant PI3Kα.
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Caption: Rationale for triple combination therapy targeting interconnected signaling pathways.

Experimental Workflow for In Vitro Combination Studies
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Caption: Workflow for in vitro evaluation of Tersolisib combination therapies.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Tersolisib in combination with other drugs on

cancer cell proliferation and viability.

Materials:

PIK3CA-mutant cancer cell line (e.g., T47D, MCF7)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well clear flat-bottom plates

Tersolisib, Fulvestrant, Palbociclib (or other drugs of interest)

DMSO (vehicle control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Multichannel pipette

Microplate reader (570 nm wavelength)

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of single agents and combinations in complete medium. A dose

matrix is recommended for synergy analysis.

Carefully remove the medium from the wells and add 100 µL of the drug-containing

medium. Include wells for vehicle control (DMSO-treated) and no-cell blanks.

Incubate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

Add 20 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are

visible.

Solubilization and Measurement:

Carefully aspirate the medium from each well.

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC50 values for single agents.

Use software such as CompuSyn or SynergyFinder to calculate the Combination Index

(CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or

antagonistic (CI > 1).

Western Blot for PI3K and CDK4/6 Pathway Analysis
This protocol is for assessing the pharmacodynamic effects of Tersolisib combinations on key

signaling proteins.

Materials:

PIK3CA-mutant cancer cells

6-well plates

Tersolisib, Fulvestrant, Palbociclib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-p-S6 (S240/244), anti-total S6,

anti-p-Rb (S780), anti-total Rb, anti-Vinculin or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the desired concentrations of single agents and combinations for a

specified time (e.g., 4-24 hours).

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells on ice with RIPA buffer for 30 minutes.

Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant (protein extract).

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
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Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Quantify band intensities using image analysis software and normalize phosphorylated

protein levels to their total protein counterparts and/or a loading control.

In Vivo Xenograft Model for Combination Therapy
Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tersolisib
combinations in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

PIK3CA-mutant cancer cells (e.g., T47D) or patient-derived tumor fragments

Matrigel (optional, for cell line-derived xenografts)

Tersolisib, Fulvestrant, Palbociclib

Appropriate vehicle solutions for each drug
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Calipers for tumor measurement

Animal balance

Procedure:

Tumor Implantation:

For CDX models, inject cancer cells (e.g., 5 x 10⁶ T47D cells) subcutaneously into the

flank of the mice.

For PDX models, implant small tumor fragments subcutaneously.

Monitor mice for tumor formation.

Treatment Initiation:

Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment

groups (e.g., n=8-10 mice per group):

Group 1: Vehicle

Group 2: Tersolisib

Group 3: Combination Drug 1 (e.g., Fulvestrant)

Group 4: Combination Drug 2 (e.g., Palbociclib)

Group 5: Tersolisib + Drug 1

Group 6: Tersolisib + Drug 2

Group 7: Drug 1 + Drug 2

Group 8: Tersolisib + Drug 1 + Drug 2

Administer drugs according to the specified doses and schedules (e.g., daily oral gavage

for Tersolisib and Palbociclib, weekly subcutaneous injection for Fulvestrant).
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Monitoring and Measurement:

Measure tumor volume with calipers 2-3 times per week using the formula: Volume =

(Length x Width²) / 2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Observe the general health and behavior of the animals daily.

Study Endpoint and Analysis:

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control

group reach a predetermined maximum size.

At the end of the study, euthanize the mice and excise the tumors.

Compare the mean tumor volumes between the treatment groups.

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Tumors can be processed for pharmacodynamic analysis (e.g., Western blot,

immunohistochemistry).

Conclusion
Tersolisib, a mutant-selective PI3Kα inhibitor, demonstrates significant anti-tumor activity,

particularly when used in combination with other targeted agents like fulvestrant and CDK4/6

inhibitors in preclinical models of PIK3CA-mutant breast cancer. The provided protocols offer a

framework for researchers to further investigate the efficacy and mechanisms of action of

Tersolisib-based combination therapies. As clinical data from trials such as PIKALO-1

continues to emerge, the potential of Tersolisib to offer a more tolerable and effective

treatment option for patients with PIK3CA-mutant cancers will become clearer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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